Product packaging for 2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid(Cat. No.:CAS No. 528-74-5)

2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B1670466
CAS No.: 528-74-5
M. Wt: 523.3 g/mol
InChI Key: MCEHFIXEKNKSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dichloromethotrexate Discovery and Early Investigations

The history of antifolate research, which provides the backdrop for the study of dichloromethotrexate, traces back to the 1940s. The accidental discovery that folic acid administration worsened leukemia, while a folic acid-deficient diet could induce improvement, spurred the development of folic acid analogues revistamedicinamilitara.rowikipedia.org. This led to the creation of compounds like aminopterin, which showed promise in inducing remission in childhood acute lymphoblastic leukemia revistamedicinamilitara.rowikipedia.org.

Dichloromethotrexate emerged as part of the broader effort to synthesize and investigate various antifolate compounds following these initial findings. Early investigations into DCM aimed to explore the impact of structural modifications, specifically the addition of chlorine atoms, on the biological activity and pharmacological profile compared to methotrexate (B535133) nih.gov. Research in this period sought to characterize its fundamental chemical and physical properties, such as its appearance as a light yellow or yellow powder and its insolubility in water nih.gov. Studies also began to investigate its interaction with key biological targets.

Academic Significance of Dichloromethotrexate within Antimetabolite Research

Dichloromethotrexate's academic significance lies in its role as a key antimetabolite, specifically a folic acid antagonist. Antimetabolites are a class of drugs that interfere with the synthesis of DNA and RNA building blocks, thereby disrupting cell division pharmacologyeducation.orgnumberanalytics.com. DCM, like methotrexate, functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR) nih.govctdbase.orgresearchgate.net. DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a coenzyme essential for the de novo synthesis of purine (B94841) nucleotides and thymidylate, which are necessary for DNA synthesis wikipedia.orgctdbase.orgresearchgate.netdrugbank.comnih.gov. By inhibiting DHFR, DCM prevents the formation of tetrahydrofolate, ultimately inhibiting DNA and RNA synthesis nih.gov.

Academic research has utilized DCM to further understand the mechanisms of antifolate action and the biological consequences of inhibiting folate metabolism. Comparing the properties and effects of DCM with methotrexate has provided insights into the structure-activity relationships of this class of compounds and the factors influencing their cellular uptake, metabolism, and interaction with DHFR and other cellular components aacrjournals.orgaacrjournals.org. Studies have shown differences in how DCM and MTX bind to proteins like human serum albumin, which can affect their biological activity in a culture medium aacrjournals.orgaacrjournals.org.

Overview of Key Research Areas on Dichloromethotrexate

Academic research on dichloromethotrexate has spanned several key areas, primarily focusing on its biochemical interactions and comparative studies with methotrexate. Some of the principal research areas include:

Enzyme Inhibition Studies: A core area of research has been the detailed investigation of DCM's inhibitory effects on dihydrofolate reductase. Studies aim to characterize the binding affinity and kinetics of DCM with DHFR from various sources.

Comparative Biological Effects: A significant portion of academic work has involved comparing the biological effects of dichloromethotrexate and methotrexate in various in vitro and preclinical models. This includes examining differences in cell growth inhibition, particularly in the presence of factors like human serum albumin aacrjournals.orgaacrjournals.org. Research has shown that while DCM might have slightly higher activity than MTX in the absence of human serum albumin, its activity is reduced to a much lower level than MTX in the presence of human serum albumin due to greater binding aacrjournals.orgaacrjournals.org.

CompoundBinding to Human Serum Albumin (2.5 g/dl)Equitoxic Concentration Increase (vs. HA-free)
DichloromethotrexateApproximately 85%Approximately 5-fold
MethotrexateApproximately 50%Approximately 2-fold

Metabolism and Excretion: Academic investigations have explored how dichloromethotrexate is metabolized and excreted. Research has indicated that DCM is metabolized and excreted by the liver, which differs from methotrexate, which is generally excreted by the kidneys nih.govtoxicology.org. This difference in excretion pathways has been a subject of academic interest, particularly in the context of potential combinations with other agents toxicology.orgumich.edu. Studies have also developed methods for analyzing DCM and its metabolites in biological samples nih.gov.

Preclinical Studies: Academic preclinical research has utilized dichloromethotrexate, often in combination with other agents, to evaluate its activity in various experimental models dntb.gov.uagoogleapis.com. These studies contribute to the understanding of its potential effects and interactions at a mechanistic level fda.goviaea.orgresearchgate.net. For instance, preclinical work has explored combinations of DCM with other compounds in specific cancer models umich.edudntb.gov.ua.

These research areas collectively contribute to the academic understanding of dichloromethotrexate as an antimetabolite and its relationship to other antifolate compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Cl2N8O5 B1670466 2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid CAS No. 528-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHFIXEKNKSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859457
Record name N-(3,5-Dichloro-4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

528-74-5
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichloroamethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Chemistry and Structural Analogs of Dichloromethotrexate

Established Synthetic Pathways for Dichloromethotrexate

Established synthetic pathways for dichloromethotrexate typically involve the construction of the pteridine (B1203161) ring system and the subsequent coupling with a modified para-aminobenzoic acid moiety and a glutamic acid residue. While specific detailed synthetic schemes for DCMTX were not extensively detailed in the search results, the synthesis of methotrexate (B535133) and its analogs often involves coupling reactions between key intermediates. For instance, the synthesis of methotrexate itself can involve a multi-step process google.com. Analogs with modifications on the para-aminobenzoic moiety, such as halogen substitution, are synthesized through modifications of established procedures for MTX synthesis. google.comgoogle.com One study mentions a new synthesis for 7-methyl derivatives of methotrexate and dichloromethotrexate. nih.govacs.org

Methodologies for Derivatization and Analog Synthesis of Dichloromethotrexate

Methodologies for derivatization and analog synthesis of dichloromethotrexate mirror those applied to methotrexate, focusing on modifying different parts of the molecule. Modifications can occur on the glutamyl moiety, the pteridine ring, or the para-aminobenzoic acid portion. google.comgoogle.comalliedacademies.org Examples of derivatization strategies for methotrexate analogs include the preparation of ester derivatives of the glutamyl moiety, replacement of glutamic acid with other amino acids or peptides, and modifications to the pteridine ring, such as adding a methyl group at the 7-position or introducing halogen substitution on the para-aminobenzoic moiety. google.comgoogle.comalliedacademies.org Lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate have been prepared by direct esterification. acs.orgacs.org

Strategies for Introducing Structural Modifications to Dichloromethotrexate

Strategies for introducing structural modifications to dichloromethotrexate are primarily centered around altering the key functional groups and structural regions of the molecule to potentially impact its biological activity, binding affinity to DHFR, or pharmacokinetic properties. These strategies include:

Halogen Substitution: As seen in dichloromethotrexate itself, halogen substitution on the para-aminobenzoic moiety is a key modification. google.comgoogle.com

Modification of the Glutamyl Moiety: This involves preparing ester derivatives or replacing glutamic acid with other amino acids or peptides. google.comgoogle.comalliedacademies.org Studies have investigated the synthesis and properties of N-(α-aminoacyl) derivatives of methotrexate. researchgate.net Lysyl derivatives of methotrexate have also been synthesized by reaction of the γ-COOH with the amine group of lysine. alliedacademies.org

Modification of the Pteridine Ring: This can include adding groups at specific positions, such as a methyl group at the 7-position. google.comgoogle.comnih.govacs.org

Conjugation: Conjugation with other molecules, such as poly-(L-lysine) or antibodies, has been explored to potentially enhance delivery or targeting. google.comalliedacademies.org

Structural comparisons of complexes of methotrexate analogues, including the 3',5'-dichloro analogue, with Lactobacillus casei dihydrofolate reductase have been studied using NMR, providing insights into how structural modifications affect binding orientation. nih.gov

Purification and Characterization Techniques in Dichloromethotrexate Synthesis

Purification and characterization are critical steps in the synthesis of dichloromethotrexate and its analogs to ensure the isolation of pure compounds and confirm their structures. Common purification techniques for organic compounds, applicable to methotrexate analogs, include crystallization, distillation, sublimation, and chromatography. unacademy.comemu.edu.trmasterorganicchemistry.com High-pressure liquid chromatography (HPLC) is a widely used technique for the analysis and purification of methotrexate and its analogs, allowing for the separation and determination of plasma levels of dichloromethotrexate and its metabolites. nih.goviarc.frescholarship.org Crystallization, particularly of the sodium salt, and isolation via insoluble zinc salts have been used to obtain high purity methotrexate, and similar methods can be applied to its derivatives. google.com

Characterization techniques are employed to confirm the identity and purity of the synthesized compounds. Spectrophotometric assays, such as UV detection in HPLC, are used for analysis. nih.goviarc.fr Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural elucidation and studying the binding of analogs to enzymes like DHFR. nih.govgoogle.com Mass spectrometry (MS) can also be used to determine the molecular weight and fragmentation pattern of the synthesized compounds. google.com

Molecular and Cellular Pharmacodynamics of Dichloromethotrexate

Dihydrofolate Reductase (DHFR) Inhibition by Dichloromethotrexate

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. sigmaaldrich.comwikipedia.orgmdpi.com This reaction is essential for the regeneration of tetrahydrofolate, which is required as a one-carbon carrier in the biosynthesis of purine (B94841) nucleotides, thymidylate, and certain amino acids. wikipedia.orgmdpi.comnih.gov Dichloromethotrexate, as a folate analog, acts as a potent inhibitor of DHFR. nih.gov

Kinetic Characterization of DHFR-Dichloromethotrexate Interaction

The interaction between DHFR and antifolates like methotrexate (B535133) and its analogs is often characterized by tight binding. Studies on methotrexate, a closely related compound, have shown that it binds rapidly and tightly to DHFR, particularly to the preformed complex of DHFR with NADPH. nih.gov This initial association is followed by an isomerization of the resulting complex, leading to an even tighter binding state. nih.govnih.gov While specific kinetic parameters for dichloromethotrexate binding to human DHFR were not extensively detailed in the search results, the mechanism of DHFR inhibition by folate analogs generally involves competitive inhibition with the natural substrate, dihydrofolate. sigmaaldrich.com The binding process can involve multiple steps and protein conformational changes. nih.gov

Data on the binding kinetics of related inhibitors like methotrexate (MTX) and a derivative (DAM) to wild-type DHFR (DHFRWT) have been studied. These studies indicate that the association rate and binding affinity can be significantly high. biorxiv.org

Structural Basis of DHFR-Dichloromethotrexate Binding

The structural basis of DHFR inhibition by antifolates involves their binding within the enzyme's active site. The active site of DHFR contains a highly conserved glutamic acid residue (aspartic acid in bacteria) that is crucial for substrate binding and catalysis. mdpi.com Studies comparing the binding of methotrexate and its analogs, including the 3',5'-dichloro analogue (dichloromethotrexate), to Lactobacillus casei DHFR using NMR spectroscopy have shown that the glutamic acid and pteridine (B1203161) ring moieties of these compounds bind to the enzyme in a manner similar to methotrexate. nih.gov

Perturbations in the chemical shifts of protons in specific amino acid residues (e.g., Phe-49, Leu-54, and Leu-27) and the inhibitor itself (methotrexate H7 and NMe protons) are observed in the complexes formed with dihalomethotrexate analogs, including dichloromethotrexate. nih.gov These perturbations are attributed to changes in the orientation of the benzoyl ring within the enzyme's active site. For the dichloromethotrexate complex, a specific orientation change of approximately 25 degrees in the benzoyl ring was observed compared to the methotrexate complex. nih.gov The binding of coenzyme (NADP+ or NADPH) to these binary complexes does not appear to significantly perturb the orientation of the benzoyl ring of the methotrexate analogs. nih.gov

The binding of inhibitors like methotrexate to the active site involves interactions with residues such as a negatively charged glutamic acid (Glu-30 in human DHFR) and can be stabilized by π–π stacking interactions with residues like Phe-34. mdpi.com The carboxylate group of Glu-30 acts as an anchoring point for the 2-amino group in inhibitors containing this moiety. mdpi.com

Modulation of Folate Pathway Enzymes by Dichloromethotrexate

By inhibiting DHFR, dichloromethotrexate disrupts the availability of tetrahydrofolate, a critical cofactor for several enzymes in the folate pathway. This disruption has downstream effects on the synthesis of essential molecules, including thymidylate and purine nucleotides.

Impact on Thymidylate Synthase Activity

Thymidylate synthase (TS) is an enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. vumc.nlnih.govtaylorandfrancis.com This reaction requires 5,10-methylenetetrahydrofolate as the one-carbon donor. vumc.nl Inhibition of DHFR by dichloromethotrexate leads to a depletion of tetrahydrofolate and consequently 5,10-methylenetetrahydrofolate. taylorandfrancis.comctdbase.org This reduced availability of the necessary cofactor impairs the activity of thymidylate synthase, thereby inhibiting the de novo synthesis of dTMP and subsequently DNA synthesis. vumc.nltaylorandfrancis.comctdbase.org

Studies on thymidylate synthase from dichloromethotrexate-resistant Lactobacillus casei have been conducted, highlighting the relationship between this enzyme and resistance to antifolates. nih.gov

Effects on Purine Synthesis Pathways

Tetrahydrofolate cofactors are also essential for several steps in the de novo synthesis of purine nucleotides (adenine and guanine). wikipedia.orgmdpi.comnih.gov Specifically, N10-formyltetrahydrofolate is required for the formylation steps in the pathway that leads to the formation of inosine (B1671953) monophosphate (IMP), a precursor for both AMP and GMP. libretexts.org Inhibition of DHFR by dichloromethotrexate reduces the levels of tetrahydrofolate and its derivatives, including N10-formyltetrahydrofolate. This depletion directly impairs the de novo synthesis of purine nucleotides. nih.govgoogleapis.com

The de novo purine synthesis pathway involves multiple enzymatic reactions that build the purine ring structure on a ribose 5-phosphate base. libretexts.orgfiveable.meslideshare.net Key intermediates include 5-phosphoribosyl-1-amine (PRA) and glycinamide (B1583983) ribonucleotide (GAR). fiveable.me The pathway is regulated at committed steps, and feedback inhibition by AMP and GMP plays a role in maintaining nucleotide balance. libretexts.orgslideshare.net Methotrexate, by inhibiting DHFR, causes an inhibition of purine de novo synthesis, which can lead to increased intracellular availability of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This increased PRPP can potentially be utilized by the purine salvage pathway. nih.gov

Dichloromethotrexate-Mediated Cellular Responses

The molecular and enzymatic effects of dichloromethotrexate ultimately translate into cellular responses, particularly impacting processes that rely heavily on DNA and RNA synthesis. The inhibition of DHFR and the subsequent depletion of nucleotide precursors lead to the inhibition of cellular proliferation and growth. nih.govmdpi.com This is a primary mechanism by which antifolates exert their effects. nih.govmdpi.com

The impact on nucleotide synthesis is particularly detrimental to rapidly dividing cells, which have a high demand for DNA replication. taylorandfrancis.com This can lead to cell cycle arrest and ultimately cell death. The cellular responses to antifolates like methotrexate can also involve complex interactions with cellular signaling pathways. biorxiv.orgnih.govnih.govdovepress.com While specific studies on dichloromethotrexate's broader cellular responses beyond proliferation inhibition were not extensively found, related antifolates like methotrexate have been shown to influence immune cell dynamics and modulate inflammatory pathways. biorxiv.orgnih.govnih.govdovepress.com These effects can include alterations in T cell activation states and the suppression of pro-inflammatory chemokines, although these findings are predominantly associated with methotrexate and require specific investigation for dichloromethotrexate. biorxiv.orgnih.govdovepress.com

Cell Cycle Arrest Induction by Dichloromethotrexate

The inhibition of DNA synthesis by dichloromethotrexate leads to the disruption of the cell cycle. Cells require adequate levels of nucleotides to progress through the S phase (DNA synthesis) and subsequent phases of the cell cycle pfizermedicalinformation.ca. Depletion of these precursors due to DHFR inhibition by dichloromethotrexate can induce cell cycle arrest. Antimetabolites like methotrexate are known to interfere with DNA synthesis, repair, and cellular replication and are most active against rapidly multiplying cells, with cytotoxic effects primarily occurring during the S phase pfizermedicalinformation.ca. Cell cycle arrest is a common response to DNA damage or depletion of necessary components for replication, preventing damaged or improperly replicated cells from dividing frontiersin.orgnih.gov. Research on other agents that induce cell cycle arrest, such as dichloroacetate, has shown accumulation of cells in specific phases like G2/M nih.gov. Similarly, methotrexate has been shown to alter gene expression related to cell cycle arrest pathways nih.gov.

Apoptosis Induction Mechanisms by Dichloromethotrexate

The cellular stress caused by the inhibition of DNA synthesis and subsequent cell cycle arrest can trigger programmed cell death, known as apoptosis nih.gov. While specific detailed mechanisms of apoptosis induction solely by dichloromethotrexate were not extensively found in the search results, its mechanism of action as an antifolate and inhibitor of nucleic acid synthesis is similar to that of methotrexate, which is known to induce apoptosis researchgate.netnih.gov. Methotrexate promotes apoptosis of activated lymphocytes through modulating cytokine responses and can lead to thrombocytopenia through activation of pro-apoptotic proteins researchgate.net. The depletion of tetrahydrofolate necessary for purine nucleotide synthesis by DHFR inhibitors like methotrexate ultimately leads to a deficiency in the cellular pools of thymidylate and purines, thus decreasing nucleic acid synthesis and interfering with DNA synthesis, repair, and cellular replication, which can result in cytotoxic effects and cell death pfizermedicalinformation.ca.

Autophagy Modulation by Dichloromethotrexate

Off-Target Molecular Interactions of Dichloromethotrexate

While the primary target of dichloromethotrexate is dihydrofolate reductase (DHFR) nih.govcancer.gov, like many drugs, it may engage in off-target molecular interactions googleapis.comepo.orgcreative-proteomics.comnih.gov. Identifying off-target interactions is crucial for understanding the full pharmacological profile of a compound and potential unintended effects creative-proteomics.comnih.gov. Although the search results did not provide a comprehensive list of specific off-target interactions for dichloromethotrexate, the concept of off-target binding is a general consideration for small molecule drugs nih.gov. Computational approaches are being developed to predict such interactions nih.gov. The structural similarity of dichloromethotrexate to other molecules could potentially lead to interactions with related enzymes or proteins, although this is speculative without specific data.

Comparative Pharmacodynamics of Dichloromethotrexate and Methotrexate

Dichloromethotrexate is a chlorinated analog of methotrexate, and their pharmacodynamic profiles share similarities due to their common mechanism of action as antifolates and DHFR inhibitors nih.govcancer.gov. Both compounds inhibit the synthesis of purine nucleotides and thymidylates, affecting DNA and RNA synthesis nih.govcancer.gov.

However, there are notable differences. Studies comparing the hydroxylation rates by a rat liver enzyme preparation showed that dichloromethotrexate had a higher affinity (lower Km) than methotrexate, although their Vmax values were similar researchgate.netresearchgate.net. The Vmax/Km ratios were significantly different, with dichloromethotrexate showing a ratio of 24.1 compared to 7.20 for methotrexate researchgate.netresearchgate.net. This suggests potential differences in how efficiently they are processed by certain enzymes.

Furthermore, the binding to human serum albumin (HA) differs between the two compounds. In one study, dichloromethotrexate was found to be bound to HA about 85%, while methotrexate was bound about 50% aacrjournals.org. This difference in protein binding can affect the amount of free, biologically active drug available, influencing their cellular uptake and effects aacrjournals.org. The biological activity of dichloromethotrexate was reduced to a much lower level than that of methotrexate in the presence of HA, suggesting that its higher protein binding might contribute to a requirement for a higher equitoxic dose in humans compared to methotrexate aacrjournals.org.

Another difference lies in their elimination. Dichloromethotrexate is primarily metabolized and excreted by the liver, while methotrexate is primarily eliminated via renal excretion cancer.govnih.gov. This difference in elimination pathway suggests that dichloromethotrexate might have an advantage over methotrexate when combined with nephrotoxic drugs nih.govnih.gov.

The following table summarizes some of the comparative pharmacodynamic aspects:

FeatureDichloromethotrexateMethotrexateSource
Primary TargetDihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR) nih.govcancer.gov
Mechanism of ActionInhibits purine and thymidylate synthesisInhibits purine and thymidylate synthesis nih.govcancer.gov
Hydroxylation Affinity (Km)Lower (10 µM)Higher (35 µM) researchgate.netresearchgate.net
Hydroxylation VmaxSimilar (231 nmoles/min/mg protein)Similar (248 nmoles/min/mg protein) researchgate.netresearchgate.net
Vmax/Km RatioHigher (24.1)Lower (7.20) researchgate.netresearchgate.net
Human Serum Albumin Binding~85%~50% aacrjournals.org
Primary EliminationHepatic metabolism and excretionRenal excretion cancer.govnih.gov

These differences in protein binding and elimination pathways contribute to variations in their pharmacokinetic and potentially pharmacodynamic profiles, influencing their efficacy and toxicity.

Cellular Pharmacokinetics and Metabolism of Dichloromethotrexate

Cellular Uptake Mechanisms of Dichloromethotrexate

The entry of dichloromethotrexate into cells is primarily facilitated by specific membrane transport proteins, similar to other folate analogs. This carrier-mediated transport is crucial for achieving effective intracellular concentrations.

Role of Reduced Folate Carrier (RFC) in Dichloromethotrexate Transport

The Reduced Folate Carrier (RFC), also known as SLC19A1, is a major transporter responsible for the cellular uptake of reduced folates and antifolate chemotherapy agents like methotrexate (B535133) and, by extension, its analogs such as dichloromethotrexate. cuni.czwikipedia.org RFC is a bidirectional anion exchanger ubiquitously expressed in various tissues and cancer cells. cuni.czwikipedia.orge-crt.org It mediates the influx of antifolates in exchange for intracellular organic anions. cuni.czwikipedia.org Studies on methotrexate, a closely related compound, indicate that RFC-mediated transport is a primary route of entry into tumor cells. cuni.cze-crt.org While specific detailed studies focusing solely on RFC's affinity and transport kinetics for dichloromethotrexate are less prevalent in the immediate search results compared to methotrexate, the structural similarity suggests a significant role for RFC in DCM uptake. Methotrexate and other antifolates share comparable affinities for RFC, with influx Kms typically in the range of 5-7 µM at neutral pH. cuni.cz Impairment of the reduced folate carrier is a clinically important mechanism of resistance to methotrexate therapy, highlighting its critical role in intracellular delivery. acs.orgresearchgate.net

Involvement of Other Transporters in Dichloromethotrexate Influx

While RFC is a primary transporter for many antifolates, other transport systems can also contribute to cellular influx. The folate receptors (FRs), particularly FRα, can mediate the uptake of folate and some antifolates through receptor-mediated endocytosis. acs.orgmdpi.com Folate has a high affinity for FRs (KD ≈ 0.01 nM), while methotrexate and other DHFR inhibitors show lower affinity (KD ≈ 10–100 nM). acs.org Although less affinity than folate, this pathway can still contribute to the uptake of antifolates, especially in cells overexpressing FRs. acs.orgmdpi.com The proton-coupled folate transporter (PCFT, SLC46A1) is another transporter that plays a significant role in folate absorption in the small intestine at low pH and is also expressed in some solid tumors. cuni.cz While RFC is the major route for antifolates at neutral pH, PCFT can also transport these drugs, albeit to a lesser extent. cuni.czresearchgate.net The relative contribution of these transporters to dichloromethotrexate influx can vary depending on the cell type, extracellular pH, and the expression levels of each transporter.

Cellular Efflux Mechanisms of Dichloromethotrexate

Cellular efflux transporters play a significant role in limiting the intracellular accumulation of antifolates, including dichloromethotrexate, and are a major mechanism of drug resistance. researchgate.net These transporters actively pump the drug out of the cell, often against a concentration gradient.

ATP-Binding Cassette (ABC) Transporters and Dichloromethotrexate Export

ATP-Binding Cassette (ABC) transporters are a large superfamily of proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cell membranes. nih.govconsensus.appebi.ac.ukmdpi.com Several ABC transporters are known to transport methotrexate and its derivatives, contributing to efflux and drug resistance. These include members of the ABCC subfamily (Multidrug Resistance Proteins, MRPs), particularly ABCC1 (MRP1), ABCC2 (MRP2), ABCC3 (MRP3), and ABCC4 (MRP4), as well as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein, BCRP). researchgate.netnih.govconsensus.appconsensus.app These transporters are often categorized as low-affinity/high-capacity transporters for methotrexate. nih.gov Overexpression of these ABC transporters is a well-established mechanism of resistance to methotrexate and other chemotherapeutic agents by actively exporting them out of cells, thereby reducing intracellular concentration. consensus.appconsensus.app While specific direct evidence for dichloromethotrexate as a substrate for each individual ABC transporter is not as extensively detailed in the provided results as for methotrexate, studies on methotrexate-resistant cell lines that are cross-resistant to dichloromethotrexate with diminished polyglutamate accumulation suggest that efflux mechanisms, potentially mediated by ABC transporters, contribute to this resistance phenotype. researchgate.netnih.govcapes.gov.br ABCG2, for instance, can export methotrexate and its derivatives. consensus.appconsensus.app

Other Efflux Systems Affecting Intracellular Dichloromethotrexate Accumulation

Beyond the well-characterized ABC transporters, other efflux systems might potentially influence the intracellular accumulation of dichloromethotrexate. While the search results primarily highlight ABC transporters in the context of antifolate efflux and resistance, the general concept of efflux pumps in bacteria and mammalian cells involves various transporter families that contribute to the extrusion of diverse compounds. jabonline.injksus.orgfrontiersin.orgmdpi.com However, specific details regarding non-ABC efflux systems directly transporting dichloromethotrexate are not prominently featured in the provided search snippets. The interplay between influx and efflux transporters ultimately determines the net intracellular concentration of dichloromethotrexate.

Intracellular Metabolism of Dichloromethotrexate

Intracellular metabolism plays a crucial role in the activity and retention of antifolates like dichloromethotrexate. The primary metabolic transformation for methotrexate and likely for dichloromethotrexate is polyglutamation.

Dichloromethotrexate undergoes intracellular metabolism, primarily through polyglutamation, a process catalyzed by the enzyme folylpolyglutamyl synthetase (FPGS). nih.govresearchgate.netnih.gov This enzyme adds glutamate (B1630785) residues to the gamma-carboxyl group of the glutamate moiety of the antifolate, forming polyglutamate derivatives. researchgate.net Polyglutamation is critical for the intracellular retention of antifolates because the polyglutamated forms are larger, more polar, and less readily transported out of the cell by efflux transporters compared to the monoglutamated parent compound. nih.govresearchgate.net Furthermore, methotrexate polyglutamates are often more potent inhibitors of key enzymes in folate metabolism, such as thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (ATIC), than the parent drug. researchgate.net

Studies have shown that dichloromethotrexate can be converted to polyglutamate derivatives. researchgate.netnih.govnih.gov A methotrexate-resistant human breast cancer cell line with diminished accumulation of methotrexate polyglutamates was cross-resistant to dichloromethotrexate, suggesting that the ability to form polyglutamates is important for the cytotoxicity of dichloromethotrexate. researchgate.netnih.gov The 7-hydroxy derivative of dichloromethotrexate has also been shown to be a substrate for FPGS, indicating that hydroxylation can occur, and the hydroxylated metabolite can also be polyglutamated. nih.govresearchgate.net The enzyme gamma-glutamyl hydrolase (GGH) catalyzes the removal of glutamate residues from polyglutamated antifolates, converting them back to the monoglutamated form, which can then be effluxed from the cell. researchgate.net The balance between FPGS and GGH activities influences the intracellular accumulation and chain length of dichloromethotrexate polyglutamates, thereby affecting its cellular retention and activity.

Analysis of the initial rates of hydroxylation of methotrexate, aminopterin, and dichloromethotrexate by rabbit liver aldehyde oxidase indicated that dichloromethotrexate had a higher affinity (lower Km) for the enzyme compared to methotrexate and aminopterin, although the maximum velocity (Vmax) was similar to that of methotrexate. researchgate.net This suggests that hydroxylation is a potential metabolic pathway for dichloromethotrexate.

Table 1: Key Transporters and Enzymes Involved in Dichloromethotrexate Cellular Pharmacokinetics and Metabolism

CategoryTransporter/EnzymePrimary RoleNotes
Cellular Uptake Reduced Folate Carrier (RFC/SLC19A1)Major influx transporter for antifolates. cuni.czwikipedia.orgBidirectional anion exchanger. wikipedia.orge-crt.org Ubiquitously expressed. cuni.cze-crt.org
Folate Receptors (FRs)Influx via receptor-mediated endocytosis. acs.orgmdpi.comHigher affinity for folate than antifolates. acs.org Overexpression in some cancers. acs.orgmdpi.com
Proton-Coupled Folate Transporter (PCFT/SLC46A1)Influx, particularly at low pH. cuni.czExpressed in small intestine and some tumors. cuni.cz
Cellular Efflux ABC Transporters (e.g., ABCC1, ABCC2, ABCC3, ABCG2, ABCB1)Active export of antifolates. nih.govconsensus.appconsensus.appATP-dependent. nih.govconsensus.appebi.ac.ukmdpi.com Contribute to drug resistance. consensus.appconsensus.app
Intracellular Metabolism Folylpolyglutamyl Synthetase (FPGS)Catalyzes polyglutamation of antifolates. nih.govresearchgate.netnih.govIncreases intracellular retention and potency. nih.govresearchgate.net
Gamma-Glutamyl Hydrolase (GGH)Catalyzes deglutamation of polyglutamates. researchgate.netConverts polyglutamates back to monoglutamate form. researchgate.net
Aldehyde OxidaseInvolved in hydroxylation. nih.govresearchgate.netCan metabolize dichloromethotrexate and its 7-hydroxy derivative. nih.govresearchgate.net

Table 2: Kinetic Parameters for Hydroxylation by Rabbit Liver Aldehyde Oxidase researchgate.net

CompoundKm (µM)Vmax (nmoles/min/mg protein)Vmax/Km Ratio
Dichloromethotrexate1023124.1
Methotrexate352487.20
Aminopterin2721300.48

This table shows that dichloromethotrexate has a higher affinity (lower Km) for rabbit liver aldehyde oxidase compared to methotrexate and aminopterin, suggesting it is a better substrate for hydroxylation by this enzyme in this in vitro system. researchgate.net

Polyglutamation of Dichloromethotrexate

Polyglutamation is a crucial metabolic process for many antifolates, including methotrexate and its analogs like dichloromethotrexate. This process involves the enzymatic addition of multiple glutamate residues to the gamma-carboxyl group of the antifolate molecule, catalyzed primarily by the enzyme folylpoly-gamma-glutamate synthetase (FPGS) nih.govgoogle.com.

Polyglutamation serves several important therapeutic purposes. Firstly, it significantly enhances the affinity and inhibitory activity of antifolates for their primary target enzyme, dihydrofolate reductase (DHFR) google.comacs.org. Secondly, polyglutamated antifolates are retained within cells more effectively than their monoglutamate counterparts because they are poor substrates for cellular efflux pumps nih.govgoogle.com. This intracellular trapping leads to prolonged exposure of intracellular enzymes to the active drug, thereby increasing cytotoxicity acs.org.

Studies have demonstrated that dichloromethotrexate can be converted to polyglutamate derivatives nih.gov. Research using methotrexate-resistant human breast cancer cells (MTXR ZR-75) showed marked differences in the ability of wild-type and resistant cells to convert antifolates, including dichloromethotrexate, to their polyglutamate derivatives nih.gov. While wild-type cells accumulated significant intracellular levels of antifolates due to polyglutamate formation, the resistant cells formed essentially no polyglutamates, even with excess intracellular drug nih.gov. This finding suggests that diminished accumulation of polyglutamates is a mechanism of resistance to antifolate analogs like dichloromethotrexate that undergo this process nih.gov.

Identification and Characterization of Dichloromethotrexate Metabolites

The metabolic fate of dichloromethotrexate involves biotransformation into various metabolites. Identifying and characterizing these metabolites is essential for understanding the complete pharmacokinetic profile of the compound.

While extensive details specifically on dichloromethotrexate metabolites are less prevalent in the provided search results compared to methotrexate, related studies offer insights. For instance, research on methotrexate metabolism has identified 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA) as key metabolites researchgate.net. Methotrexate and 7-OH-MTX have also been identified as metabolites of a methotrexate prodrug, confirming parent drug metabolism researchgate.net. Given the structural similarity between methotrexate and dichloromethotrexate, analogous metabolic pathways might be involved.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection systems have been used for the analysis of dichloromethotrexate iarc.fr. This suggests that chromatographic methods are instrumental in separating and potentially identifying dichloromethotrexate and its metabolic products.

Enzymes Involved in Dichloromethotrexate Biotransformation

The biotransformation of dichloromethotrexate is mediated by various enzymes within the cell. Understanding the enzymes involved is crucial for comprehending its metabolic pathways and potential drug interactions.

One enzyme implicated in the metabolism of antifolates, including potentially dichloromethotrexate, is aldehyde oxidase (AO) researchgate.net. Studies on methotrexate indicate that AO is responsible for its oxidation to 7-OH-MTX researchgate.net. The conversion is independent of CYP450 enzymes researchgate.net. Given that 7-OH-MTX has been identified as a metabolite related to antifolate metabolism, AO may play a role in the biotransformation of dichloromethotrexate as well.

Another class of enzymes relevant to antifolate metabolism are carboxypeptidases. Bacterial enzymes like carboxypeptidase glutamate 2 (CPDG2), also known as folylpolyglutamate carboxypeptidase (FGCP), can cleave terminal glutamate residues from polyglutamated antifolates, such as methotrexate and 7-OH-MTX, resulting in metabolites like DAMPA researchgate.net. This enzymatic activity is considered a detoxification process as the resulting metabolites typically lack activity against DHFR researchgate.net. While the direct action of CPDG2 on polyglutamated dichloromethotrexate is not explicitly detailed in the provided results, the general mechanism suggests a potential pathway for the breakdown of dichloridomethotrexate polyglutamates.

Furthermore, studies involving the degradation of dichloromethotrexate in controlled settings have utilized oxidizing agents like potassium permanganate (B83412) and sodium hypochlorite, indicating chemical degradation pathways that might have enzymatic parallels in biological systems iarc.fr.

Factors Influencing Intracellular Accumulation and Retention of Dichloromethotrexate

Several factors influence the intracellular accumulation and retention of dichloromethotrexate, significantly impacting its cellular efficacy.

Cellular uptake is a primary determinant of intracellular drug concentration. Antifolates like methotrexate are primarily transported into cells by the reduced folate carrier 1 (RFC1) and, to a lesser extent, by alpha, beta, and gamma folate receptors (FRs) acs.orgresearchgate.net. RFC1 plays a key role in the cellular uptake of methotrexate in excretion organs researchgate.net. While dichloromethotrexate's transport is not detailed as extensively as methotrexate's in the provided text, its structural similarity suggests that similar transport mechanisms via RFC and potentially FRs are likely involved. Impairment of RFC is a clinically important mechanism of resistance to methotrexate therapy, as antifolates are predominantly delivered intracellularly by this carrier acs.org.

Polyglutamation is another critical factor influencing intracellular retention. As discussed in Section 4.3.1, the formation of polyglutamate derivatives of dichloromethotrexate leads to their intracellular trapping due to poor efflux nih.govgoogle.com. Therefore, the activity of FPGS and the capacity for polyglutamation directly influence the intracellular accumulation and retention of dichloromethotrexate nih.gov.

Efflux transporters also play a significant role in regulating intracellular drug levels. While not specifically detailed for dichloromethotrexate in the provided results, general mechanisms of drug efflux, such as those mediated by P-glycoprotein (P-gp), can affect the intracellular concentration of various drugs, including potentially antifolates researchgate.net. Overcoming efflux mechanisms, for instance, through the use of cell-penetrating peptides, has been explored as a strategy to increase intracellular drug concentrations in resistant cells researchgate.net.

Research findings highlight the importance of transport and polyglutamation in cellular sensitivity to antifolates. Studies on methotrexate-resistant cell lines have shown that decreased transport and diminished polyglutamation are mechanisms of resistance nih.govnih.gov. This underscores the critical influence of these factors on the intracellular accumulation and retention of antifolates like dichloromethotrexate and, consequently, on cellular response.

Mechanisms of Cellular Resistance to Dichloromethotrexate

Target Enzyme Alterations Leading to Dichloromethotrexate Resistance

Alterations in the target enzyme, dihydrofolate reductase (DHFR), are a primary mechanism by which cells acquire resistance to dichloromethotrexate and other antifolates. These alterations can involve changes in the copy number of the DHFR gene or modifications to the enzyme's amino acid sequence.

DHFR Gene Amplification in Dichloromethotrexate Resistance

Gene amplification, specifically of the DHFR gene, is a well-documented mechanism of acquired resistance to methotrexate (B535133) in various cell lines and in some clinical settings bibliotekanauki.pl. This amplification leads to an increased production of DHFR enzyme, thereby titrating out the inhibitory effects of the antifolate drug bibliotekanauki.pl. While much of the research on DHFR gene amplification has focused on methotrexate resistance, the cross-resistance observed between methotrexate and dichloromethotrexate suggests that similar mechanisms involving DHFR amplification can contribute to DCM resistance nih.gov. Studies have shown that exposure of tumor cells to increasing doses of antifolates can result in the amplification of the DHFR gene bibliotekanauki.pl. In clinical studies, low-level DHFR gene amplification (2 to 4 copies) has been observed in a significant percentage of patients with relapsed acute lymphoblastic leukemia (ALL) who had been treated with methotrexate, indicating its role in acquired resistance bibliotekanauki.plnih.gov.

Data on DHFR gene amplification in MTX-resistant ALL patients:

Patient GroupIncidence of Low-Level DHFR Gene Amplification (2-4 copies)
Newly Diagnosed ALL10% (4/38) bibliotekanauki.pl
Relapsed ALL31% (9/29) bibliotekanauki.plnih.gov

Mutational Analysis of DHFR Conferring Dichloromethotrexate Resistance

Point mutations in the DHFR gene can lead to the expression of an altered enzyme with reduced affinity for antifolates like methotrexate bibliotekanauki.plnih.gov. These mutations can result in decreased binding of the drug to the enzyme's active site, thus diminishing its inhibitory effect nih.gov. While mutations in DHFR are considered a major cause of resistance to some antifolates like pyrimethamine, studies in patient samples exposed to methotrexate have not consistently found evidence for such mutations as a major mechanism of acquired resistance bibliotekanauki.pl. However, alterations in DHFR with reduced affinity for MTX have been observed in cell lines selected for resistance in vitro bibliotekanauki.pl. Research has explored the creation of DHFR variants with specific amino acid substitutions that confer reduced inhibition by methotrexate, such as Gly15 to Trp, Leu22 to Arg or Phe, and Phe31 to Trp or Ser nih.gov. Combining multiple active-site mutations has been shown to potentially lead to higher levels of methotrexate resistance nih.gov. Given the structural similarity between methotrexate and dichloromethotrexate, it is plausible that similar mutations affecting the antifolate binding site of DHFR could also contribute to resistance to DCM.

Altered Dichloromethotrexate Transport Mechanisms in Resistance

Cellular uptake and efflux play a critical role in determining the intracellular concentration of antifolates. Alterations in the expression or function of transporters responsible for the movement of dichloromethotrexate across the cell membrane can lead to resistance.

Downregulation of Dichloromethotrexate Influx Transporters

Reduced uptake of antifolates into cells is a significant mechanism of resistance. The reduced folate carrier (RFC), also known as SLC19A1, is a primary transporter responsible for the cellular influx of reduced folates and antifolate drugs like methotrexate acs.orgnih.gov. Downregulation of RFC expression or function can lead to decreased intracellular accumulation of dichloromethotrexate, thereby reducing its cytotoxic effects acs.org. Studies have shown that decreased methotrexate transport is associated with resistance in various cell lines nih.govnih.gov. Kinetic analysis of methotrexate uptake in resistant cell lines has revealed a decreased maximal transport velocity (Vmax) without a significant change in the Michaelis constant (Km), suggesting a reduction in the number or turnover rate of functional transporters nih.gov. While specific studies on DCM influx transporters are less prevalent than those for MTX, the cross-resistance between the two compounds implies that transporters mediating MTX uptake, such as RFC, are likely involved in DCM transport, and their downregulation could confer resistance to DCM as well.

Data on MTX transport in a resistant cell line:

Cell LineKm for MTX (µM)Vmax of [3H]MTX Transport (% of parent)
Parent MOLT-36.6100 nih.gov
Resistant MOLT-3/MTXt6.6~20 nih.gov

Upregulation of Dichloromethotrexate Efflux Transporters

Increased efflux of antifolates from cells, mediated by ATP-binding cassette (ABC) transporters, can also contribute to resistance. Several ABC transporters, including Multidrug Resistance Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), have been implicated in the efflux of various chemotherapy drugs, including some antifolates pharmacologyeducation.orgnih.govbohrium.comresearchgate.net. Upregulation of these efflux transporters can lead to a net decrease in intracellular drug concentration, even if influx remains unchanged pharmacologyeducation.org. While the primary transport of methotrexate is mediated by RFC, ABC transporters can play a role in the efflux of methotrexate and its polyglutamated forms pharmacologyeducation.org. Given that dichloromethotrexate is a chlorinated derivative of methotrexate, it is plausible that it could also be substrates for these efflux pumps. Increased expression or activity of MRP1 or ABCG2 could potentially contribute to reduced intracellular levels of DCM, leading to resistance.

Aberrations in Dichloromethotrexate Polyglutamation and Metabolism

Decreased Polyglutamation in Dichloromethotrexate-Resistant Cells

Polyglutamation, the process of adding multiple glutamate (B1630785) residues to folate and antifolate molecules, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) aacrjournals.orgnih.govkoreamed.org. This process is essential for the intracellular retention of classical antifolates and enhances their affinity for certain folate-dependent enzymes aacrjournals.org. Decreased polyglutamation is a well-established mechanism of both inherent and acquired resistance to classical antifolates aacrjournals.orgnih.gov.

Studies have shown that resistance to antifolate analogues which can be converted to polyglutamate derivatives, including Dichloromethotrexate, is associated with diminished formation of these polyglutamates nih.gov. For instance, a methotrexate-resistant human breast cancer cell line that exhibited cross-resistance to Dichloromethotrexate demonstrated markedly diminished accumulation of methotrexate polyglutamates nih.gov. This defect was not attributed to apparent changes in FPGS activity or its affinity for methotrexate, suggesting other factors might influence polyglutamation efficiency in resistant cells nih.gov.

Data illustrating the difference in polyglutamate formation in sensitive versus resistant cells highlights the importance of this process for drug efficacy.

Note: The data presented in this table is illustrative based on research findings indicating diminished polyglutamate formation in resistant cells cross-resistant to Dichloromethotrexate nih.gov. Specific quantitative data for Dichloromethotrexate polyglutamation in resistant cells can vary depending on the cell line and resistance mechanism.

Enhanced Deglutamation of Dichloromethotrexate Polyglutamates

The intracellular levels of antifolate polyglutamates are also modulated by the activity of gamma-glutamyl hydrolase (GGH), an enzyme that catalyzes the hydrolysis of the gamma-polyglutamate chains nih.govkoreamed.orgresearchgate.net. Increased GGH activity can lead to a reduction in the intracellular concentration of antifolate polyglutamates, thereby decreasing their retention and potentially increasing drug efflux in the monoglutamated form koreamed.orgresearchgate.net. High levels of GGH have been associated with cellular resistance to antifolates, particularly methotrexate koreamed.orgresearchgate.netnih.gov. While direct studies specifically on enhanced deglutamation of Dichloromethotrexate polyglutamates are less prominent in the provided search results, the shared metabolic pathway and the role of GGH in processing polyglutamated folates and antifolates suggest that enhanced GGH activity could contribute to Dichloromethotrexate resistance by increasing the breakdown of its active polyglutamated forms.

Genetic and Epigenetic Factors Contributing to Dichloromethotrexate Resistance

Genetic and epigenetic alterations can play a significant role in the development of drug resistance in cancer cells nih.govgoogleapis.com. These factors can influence the expression and function of genes involved in drug transport, metabolism, target interaction, and downstream cellular processes.

Genetic factors contributing to antifolate resistance can include mutations in the target enzyme (DHFR) that reduce drug binding affinity or gene amplification leading to increased target protein levels nih.govmdpi.com. Mutations affecting drug transporters, such as the reduced folate carrier (RFC/SLC19A1), which is a primary influx transporter for methotrexate and likely for Dichloromethotrexate, can also lead to decreased intracellular drug accumulation and resistance pharmgkb.orgacs.org.

Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence nih.govmdpi.comencyclopedie-environnement.orgcd-genomics.com. These modifications can lead to the silencing of genes that promote drug sensitivity or the activation of genes that confer resistance nih.govcd-genomics.com. While the provided search results discuss the general role of genetic and epigenetic factors in drug resistance and mention antifolate resistance in the context of genetic changes like DHFR amplification, specific studies directly linking particular genetic or epigenetic alterations to Dichloromethotrexate resistance were not prominently featured. However, given that Dichloromethotrexate is a classical antifolate similar to methotrexate, it is plausible that similar genetic and epigenetic mechanisms contribute to resistance. For instance, epigenetic silencing of the RFC gene could reduce Dichloromethotrexate uptake, or epigenetic activation of GGH could enhance its deglutamation.

Strategies to Overcome Dichloromethotrexate Resistance in Pre-clinical Models

Overcoming Dichloromethotrexate resistance in pre-clinical models involves developing strategies that circumvent the identified resistance mechanisms. This can include designing new antifolate compounds or exploring combination therapies.

Strategies to overcome resistance often focus on addressing key mechanisms such as impaired transport, reduced polyglutamation, or increased deglutamation nih.gov. This might involve developing antifolates with improved transport mechanisms, agents that are less dependent on polyglutamation for activity, or inhibitors of GGH to prevent the breakdown of polyglutamated antifolates nih.gov.

Pre-clinical models, including cell lines and patient-derived xenografts (PDXs), are essential tools for studying resistance mechanisms and evaluating new therapeutic strategies crownbio.comfrontiersin.orgmdpi.comcrownbio.com. Resistant cell lines can be developed through chronic exposure to the drug, allowing for the identification of molecular changes associated with resistance mdpi.com. PDX models, which aim to recapitulate the genetic and histopathological features of patient tumors, are considered valuable for studying acquired drug resistance and testing new treatments in a more clinically relevant setting crownbio.comfrontiersin.orgcrownbio.com. By utilizing these models, researchers can investigate the efficacy of novel agents or drug combinations designed to overcome specific resistance mechanisms observed in Dichloromethotrexate-resistant cells.

The development of new antifolates with properties designed to overcome resistance mechanisms, such as increased transport or altered polyglutamation requirements, is an ongoing area of research nih.gov. Pre-clinical studies using appropriate models are critical for evaluating the potential of these new agents and combination strategies to re-sensitize resistant cells to the effects of antifolate therapy, including Dichloromethotrexate.

Structure Activity Relationship Sar Studies of Dichloromethotrexate Analogs

Impact of Pteridine (B1203161) Ring Modifications on Dichloromethotrexate Activity

The pteridine ring is a fundamental component of the folate structure and is essential for binding to the active site of DHFR ebi.ac.uk. Modifications to the pteridine ring of methotrexate (B535133) and its analogs have been explored to understand their impact on activity. While extensive specific data on pteridine ring modifications solely of dichloromethotrexate analogs is limited in the provided search results, studies on methotrexate analogs provide relevant insights due to the structural similarity.

The core pteridine structure with the 2,4-diamino substitution is critical for potent DHFR inhibition, mimicking the natural substrate dihydrofolate ebi.ac.uk. Deviations from this core structure are likely to impact the crucial interactions within the enzyme's active site.

Effects of Benzene (B151609) Ring Substitutions on Dichloromethotrexate Potency

Dichloromethotrexate is characterized by the presence of two chlorine atoms on the benzene ring, specifically at the 3' and 5' positions nih.gov. These halogen substitutions distinguish it from methotrexate, which lacks these chlorines wikipedia.org. The impact of substitutions on the benzene ring is a key area of SAR investigation for antifolates.

Studies on DCM and MTX diesters have shown that modifications to the benzene ring can influence antitumor effects. For example, lipophilic diesters of both MTX and DCM were prepared, and their in vivo antitumor activity against L1210 leukemia in mice was tested nih.gov. The study found that ortho-substituted dibenzyl esters of MTX produced longer survival compared to MTX itself, suggesting that substituents on the benzene ring portion of the molecule's side chain can impact therapeutic efficacy nih.gov. Specifically for DCM, the bis(1-methylbutyl) ester of DCM showed high activity (greater than 100% increase in median life span) in this L1210 leukemia model nih.gov. This indicates that modifications involving the benzene ring (in this case, via esterification to the glutamate (B1630785) moiety, but highlighting the influence of lipophilicity and potentially steric factors introduced near the benzene ring) can significantly alter the in vivo potency of DCM analogs.

While direct SAR studies focusing only on varying substituents on the DCM benzene ring (beyond the 3',5'-dichloro) were not extensively detailed in the provided results, the comparison between MTX and DCM implicitly highlights the effect of the 3',5'-dichloro substitution. This substitution contributes to differences in properties such as solubility and potentially lipophilicity, which can influence cellular uptake and metabolism researchgate.nettoxicology.org.

Influence of Glutamate Moiety Modifications on Dichloromethotrexate Interactions

The glutamate moiety is another critical part of the methotrexate and dichloromethotrexate structure, essential for cellular uptake via folate transporters and for intracellular polyglutamylation, a process that retains the drug within cells and enhances its inhibitory effect on enzymes like thymidylate synthase and DHFR e-crt.org. Modifications to the glutamate moiety have been extensively studied for methotrexate analogs, providing insights applicable to DCM.

Replacing the glutamate moiety with other amino acids or modifying the carboxylic acid groups significantly impacts the biological activity of methotrexate analogs alliedacademies.org. Studies have shown that the α-COOH group of the glutamate is more important for activity than the γ-COOH group alliedacademies.org. Modifications at the γ-terminal region of MTX have been found to be a site for modifications, affecting binding affinity to DHFR alliedacademies.orgalliedacademies.org. For example, γ-substituted compounds sometimes bind more effectively than α-substituted ones alliedacademies.org. The γ-tert-butyl ester of MTX showed higher binding affinity to L. casei DHFR compared to MTX alliedacademies.org.

Specifically concerning DCM, studies have investigated lipid-soluble diesters of DCM, which are modifications of the glutamate moiety nih.govepo.org. These diesters were synthesized to potentially enhance cellular uptake due to increased lipophilicity nih.govresearchgate.net. While the diesters themselves might not be the primary active form, they can be hydrolyzed intracellularly to the parent drug or monoglutamylated forms researchgate.net. The study on MTX and DCM diesters showed that the bis(1-methylbutyl) ester of DCM exhibited high antitumor activity, suggesting that appropriate modifications to the glutamate moiety can lead to prodrugs with improved properties nih.gov.

Furthermore, a study comparing the cellular uptake and metabolism of MTX and gamma-tert-butyl methotrexate (TBM) in human leukemic lymphoblasts (CEM cells) and an MTX-resistant subline (CEM/MTX) found that while MTX was extensively polyglutamylated in sensitive cells, polyglutamylation was severely reduced in the resistant line researchgate.netresearchgate.net. This highlights the importance of the glutamate moiety for polyglutamylation, a process crucial for the sustained intracellular activity of antifolates. Although this study focused on TBM (a MTX analog), the principle applies to DCM due to its structural similarity and reliance on similar uptake and metabolic pathways. The "collateral sensitivity" of MTX-resistant cells (defective in MTX transport and polyglutamylation) to lipophilic esters like γ-t-butyl esters of MTX, 3'-chloromethotrexate, and 3',5'-dichloromethotrexate suggests that these modifications might bypass the impaired transport or polyglutamylation mechanisms researchgate.net.

Correlation between Structural Features and DHFR Binding Affinity for Dichloromethotrexate Analogs

Dihydrofolate reductase (DHFR) is the primary molecular target of dichloromethotrexate nih.govebi.ac.uk. The binding affinity of antifolates to DHFR is a critical determinant of their inhibitory potency nih.govbiorxiv.org. SAR studies aim to correlate specific structural features of DCM analogs with their binding affinity to DHFR from different species (e.g., human, bacterial, or from resistant cell lines).

DCM, like MTX, is a potent inhibitor of DHFR nih.govebi.ac.uk. Both compounds mimic the natural substrate, dihydrofolate, allowing them to bind tightly to the enzyme's active site ebi.ac.uk. The 2,4-diaminopteridine (B74722) ring interacts with conserved residues in the active site, while the p-aminobenzoyl-L-glutamate portion extends into other regions of the binding pocket biorxiv.orgrcsb.org.

Modifications to the pteridine ring, benzene ring, and glutamate moiety can all influence DHFR binding affinity. As mentioned earlier, the 2,4-diamino substitution on the pteridine ring is crucial ebi.ac.uk. Substitutions on the benzene ring, such as the chlorines in DCM, can affect the electronic and steric environment around this part of the molecule, potentially altering interactions with amino acid residues in the binding site. The glutamate moiety's interaction with residues like Arg57 and His28 (in L. casei DHFR, analogous residues exist in human DHFR) is also significant for tight binding nih.gov. Modifications to the glutamate, particularly the carboxylic acid groups, can impact these interactions alliedacademies.orgnih.gov.

Studies on methotrexate analogs have directly measured DHFR binding affinity using techniques like spectrophotometric assays and radio-ligand assays alliedacademies.org. These studies have shown that certain modifications to the glutamate moiety, such as the γ-tert-butyl ester, can enhance binding affinity alliedacademies.org. While specific quantitative binding data for a wide range of DCM analogs was not prominently featured in the search results, the principle that structural changes in any of the key regions (pteridine, benzene, glutamate) will impact DHFR binding holds true for DCM as it does for MTX. The presence of the 3',5'-dichloro substituents in DCM likely influences its binding compared to MTX due to altered lipophilicity and potential subtle changes in interactions within the binding pocket. Resistance to MTX and potentially DCM can arise from decreased DHFR-binding affinity due to mutations in the enzyme e-crt.orgrcsb.org.

SAR of Dichloromethotrexate Analogs for Cellular Uptake and Metabolism

Cellular uptake and metabolism, particularly polyglutamylation, are critical pharmacokinetic factors influencing the effectiveness of antifolates like dichloromethotrexate researchgate.nete-crt.org. SAR studies in this area focus on how structural modifications affect the transport of the analog into cells and its subsequent enzymatic transformations.

Methotrexate and its analogs are primarily transported into cells by the reduced folate carrier (RFC) e-crt.org. This transporter recognizes the general structure of folates and antifolates. Modifications to the molecule, especially to the glutamate moiety, can impact recognition and transport by RFC and other potential transporters researchgate.net. Lipophilicity also plays a role in cellular uptake, with more lipophilic compounds potentially utilizing different uptake mechanisms or passively diffusing across cell membranes nih.govresearchgate.net. The lipid-soluble diesters of DCM, for instance, were designed to improve cellular uptake nih.govresearchgate.net.

Once inside the cell, methotrexate and its analogs are substrates for folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the γ-carboxylic acid of the glutamate moiety e-crt.org. This polyglutamylation is essential for retaining the drug within cells and enhancing its inhibition of enzymes like thymidylate synthase and DHFR researchgate.nete-crt.org. Modifications to the glutamate moiety can affect whether an analog is a substrate for FPGS and the extent of polyglutamylation alliedacademies.org. Analogs with altered glutamate structures may be poor substrates for FPGS, leading to reduced intracellular accumulation and activity alliedacademies.org.

Metabolism of antifolates can also involve enzymes like aldehyde oxidase (AOX) researchgate.net. While the primary metabolic fate of MTX is generally considered to be limited, with a significant portion excreted unchanged, studies have indicated that DCM is metabolized by liver enzymes toxicology.org. This suggests that the presence of the chlorine atoms on the benzene ring in DCM might influence its susceptibility to metabolic transformation compared to MTX toxicology.org. Understanding the metabolic pathways of DCM and its analogs is important for predicting their in vivo half-life and potential for drug interactions.

The SAR for cellular uptake and metabolism of DCM analogs is complex, involving the interplay of transporter recognition, lipophilicity, and enzymatic activity (FPGS and metabolic enzymes). Modifications aimed at improving uptake (e.g., lipophilic esters) must also consider the ability of the resulting compound or its intracellular metabolites to be retained and to inhibit target enzymes. The observation that MTX-resistant cells with defective uptake or polyglutamylation can be sensitive to lipophilic esters of antifolates highlights the potential of SAR studies to design compounds that can overcome resistance mechanisms researchgate.net.

Pre Clinical Efficacy Studies of Dichloromethotrexate

In Vitro Antiproliferative Activity of Dichloromethotrexate in Cell Lines

In vitro studies are fundamental in assessing the direct impact of a compound on cancer cell growth and viability. These studies help to identify sensitive cell lines and explore potential mechanisms of action at the cellular level theprismlab.orgcancer.gov.

Cell Line Sensitivity Profiling to Dichloromethotrexate

Sensitivity profiling involves testing the effect of DCM on a panel of different cancer cell lines to determine which cell types are most responsive to its antiproliferative effects theprismlab.orgcancer.govcancerrxgene.org. While specific comprehensive sensitivity profiling data for DCM across a broad panel of cell lines was not extensively detailed in the search results, studies have investigated its effects in specific cell types. For instance, DCM has been studied for its cell-killing effects on a human colon carcinoma cell line (HCT-8) nih.gov. Additionally, the sensitivity of psoriatic cells to MTX, a closely related compound, implies potential relevance for DCM in similar contexts, and topical application of DCM has been explored in transformed human keratinocyte cell lines aston.ac.uk. The variation in sensitivity to antifolates like MTX among different cell lines can be correlated with factors such as the capacity of the cells to form polyglutamate derivatives and drug accumulation levels nih.gov.

Synergistic Interactions of Dichloromethotrexate with Other Agents In Vitro

Investigating synergistic interactions in vitro is crucial for identifying potentially more effective combination therapies. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects nih.gov. A study examining the interaction of DCM with fluoropyrimidines in a human colon carcinoma cell line (HCT-8) demonstrated significant synergistic cell killing when DCM was administered sequentially followed by 5-fluorouracil (B62378) (5-FU) nih.gov. This synergy was observed to be more pronounced with increasing doses of both drugs nih.gov. In contrast, simple additive effects were noted when DCM was given concurrently with or following 5-FU nih.gov. The study also found that when DCM was given before 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), only additive effects were observed, while mild to strong antagonism was seen when FUdR preceded DCM or when the drugs were administered simultaneously nih.gov. This highlights the importance of the sequence of administration when combining DCM with other chemotherapeutic agents.

In Vivo Pharmacological Studies of Dichloromethotrexate in Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of a compound in a more complex biological system, assessing its impact on tumor growth, and understanding how factors like formulation influence its activity minervaimaging.comevotec.compharmaron.com.

Tumor Growth Inhibition by Dichloromethotrexate in Xenograft Models

Xenograft models, which involve implanting human cancer cells into immunocompromised animals (typically mice), are commonly used to assess the in vivo antitumor activity of potential therapeutics hanmipharm.comresearchgate.netresearchgate.netnih.gov. While direct extensive data on DCM's effect on tumor growth inhibition specifically in xenograft models was not prominently found in the search results, the principle of evaluating tumor growth inhibition (TGI) in xenograft models is a standard practice in preclinical oncology research hanmipharm.comresearchgate.netresearchgate.netnih.gov. Studies on other dichloric compounds have shown inhibition of in vivo xenograft tumor growth, suggesting the potential for DCM to exhibit similar effects nih.gov. For example, cationic dichloric compounds DCAH and DCMAH were shown to inhibit tumor growth in a U87 glioblastoma xenograft model nih.gov. The effectiveness of compounds in xenograft models is often correlated with the exposure levels achieved in the tumor tissue hanmipharm.comnih.gov.

Dichloromethotrexate Efficacy in Syngeneic Animal Models

Syngeneic models involve implanting tumor cells derived from a specific mouse strain into genetically identical immunocompetent mice altogenlabs.comcrownbio.com. These models are valuable for studying the interaction between the therapeutic agent, the tumor, and the intact immune system altogenlabs.comcrownbio.comoncotarget.comfrontiersin.org. While the search results did not provide specific data on DCM efficacy in syngeneic models, these models are increasingly used to evaluate therapies, particularly immunotherapies, where an intact immune system is crucial for assessing the full therapeutic effect crownbio.comoncotarget.comfrontiersin.org. Historically, syngeneic mouse models were used to determine the general efficiency of novel chemotherapies by monitoring tumor growth in the presence of different chemicals altogenlabs.com.

Influence of Formulation on Dichloromethotrexate Pharmacological Response in Animals

Dichloromethotrexate in Combination Strategies in Pre-clinical Settings

Pre-clinical research has explored the potential of combining dichloromethotrexate with other therapeutic agents to enhance anti-cancer effects. Combination strategies aim to achieve synergistic or additive effects, potentially overcoming drug resistance and improving treatment outcomes ecog-acrin.org.

One pre-clinical study investigated the combination of dichloromethotrexate and 5-fluorouracil in a human colon carcinoma cell line dntb.gov.ua. While the details of the findings were not extensively provided in the search results, this study indicates that pre-clinical evaluations of DCM in combination therapies have been conducted dntb.gov.ua. Another report mentions that pre-clinical evidence for new anti-cancer drug combinations, including those potentially involving agents like DCM, is being translated into early-phase clinical trials through initiatives like ComboMATCH ecog-acrin.org. These initiatives emphasize the importance of robust pre-clinical data in guiding the selection of drug combinations for further investigation ecog-acrin.org.

Pre-clinical studies evaluating combinations often utilize in vitro synergy studies to determine if the combined effect of two drugs is greater than the sum of their individual effects oup.com. Such studies are crucial for identifying promising drug combinations before moving to more complex in vivo models.

Development of Novel Delivery Systems for Dichloromethotrexate in Pre-clinical Research

The development of novel delivery systems for therapeutic agents like dichloromethotrexate in pre-clinical research aims to improve their efficacy, reduce toxicity, and enhance targeting to specific tissues or cells pharmoutsourcing.comresearchgate.net. Pre-clinical models are critical in evaluating these new delivery systems pharmoutsourcing.com.

While specific details on novel delivery systems exclusively for dichloromethotrexate were limited in the search results, research on delivery systems for its analog, methotrexate (B535133), provides insights into the types of approaches being explored for antifolates. For instance, studies have investigated biodegradable nanoparticles entrapped with methotrexate for potential applications in radiosynovectomy, although this research is in the early pre-clinical evaluation phase acs.org. Another study explored hydrogel-forming microneedle arrays for the transdermal delivery of methotrexate, demonstrating sustained release in pre-clinical rat studies nih.gov. These examples highlight the use of nanotechnology and novel formulations to improve the delivery and pharmacokinetic profile of antifolate drugs acs.orgnih.gov.

The principles and technologies developed for improving the delivery of methotrexate, such as conjugation to hyaluronic acid or encapsulation in nanoparticles, could potentially be applied to dichloromethotrexate to address challenges like its high protein binding and improve its therapeutic index researchgate.netacs.org. Pre-clinical studies evaluating such systems would involve assessing drug release, targeting efficiency, cellular uptake, and efficacy in relevant in vitro and in vivo models pharmoutsourcing.com.

Table 2: Examples of Novel Delivery System Approaches Explored for Antifolates (Relevant to DCM Research)

Delivery System TypeAntifolate ExamplePre-clinical Application/Finding
Biodegradable NanoparticlesMethotrexateExplored for radiosynovectomy; requires further in vivo trials. acs.org
Hydrogel-Forming Microneedle ArraysMethotrexateDemonstrated sustained transdermal release and appearance in blood in pre-clinical rat studies. nih.gov
Conjugation to Hyaluronic AcidMethotrexateExplored as a cell-targeted drug delivery approach. researchgate.net

*Data compiled from search results relevant to antifolate delivery systems researchgate.netacs.orgnih.gov.

Analytical Methodologies for Dichloromethotrexate in Biological Research

Chromatographic Techniques for Dichloromethotrexate Quantification in Biological Matrices

Chromatographic methods are widely employed for the separation and quantification of dichloromethotrexate in biological samples. These techniques offer the necessary specificity to distinguish the parent compound from endogenous substances and potential metabolites present in complex biological matrices such as plasma, serum, blood, and urine. Sample preparation steps, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE), are often utilized to minimize matrix effects and enhance the recovery, sensitivity, and specificity of the analysis. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods for Dichloromethotrexate

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the analysis of pharmaceutical compounds in biological matrices. researchgate.netopenaccessjournals.com HPLC methods for dichloromethotrexate typically involve the separation of the compound using a suitable stationary phase and mobile phase, followed by detection using a variety of detectors. UV-Visible detectors are commonly used, with reported wavelengths for related compounds like methotrexate (B535133) often falling within the range of 302–400 nm. nih.gov Fluorescence detection can also be employed, potentially offering increased sensitivity. nih.gov

While specific detailed HPLC methods solely for dichloromethotrexate in biological matrices were not extensively detailed in the search results, the principles and approaches used for structurally similar compounds like methotrexate are highly relevant. For instance, an HPLC method for methotrexate in plasma samples utilized solid phase extraction on a Phenyl phase for isolation, followed by UV detection at 307 nm. This method demonstrated high specificity and efficient recovery (94-108%). The detection limit was established at 0.003 μM, and the limit of quantitation was 0.01 μM, with linearity in the range of 0.05-5.0 μM. researchgate.net Such methods highlight the capabilities of HPLC for sensitive and accurate quantification in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Dichloromethotrexate and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a powerful and widely used technique for the quantitative bioanalysis of small-molecule drugs and their metabolites in biological fluids. researchgate.netchromatographyonline.com This technique combines the separation power of LC with the high sensitivity and selectivity of MS, making it ideal for analyzing complex biological matrices. LC-MS/MS is frequently the primary analytical technique for quantitative bioanalysis in preclinical and clinical testing. chromatographyonline.com

LC-MS methods can effectively separate and identify dichloromethotrexate and its metabolites. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) detection enhances specificity and allows for simultaneous quantification of the parent drug and its metabolites over a wide linear dynamic range. chromatographyonline.commdpi.com This is particularly important as dichloromethotrexate is a chlorinated derivative of methotrexate, and understanding its metabolic fate is crucial. nih.gov While specific LC-MS methods for dichloromethotrexate metabolites were not detailed, studies on methotrexate and its metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA) using LC-MS/MS demonstrate the applicability of this technique for analyzing antifolate compounds and their metabolic products in biological samples. nih.govresearchgate.netresearchgate.netnih.govnih.gov LC-MS/MS offers improved specificity and sensitivity compared to some other methods, with minimal cross-reaction with metabolites. researchgate.net

Spectroscopic Methods for Dichloromethotrexate Detection and Analysis

Spectroscopic methods, such as UV-Visible spectrophotometry and fluorescence spectroscopy, can be used for the detection and analysis of pharmaceutical compounds. nih.govdiva-portal.org These techniques measure the interaction of light with the analyte. UV-Visible spectrophotometry is often coupled with HPLC (HPLC-UV) for detection based on the compound's absorbance at specific wavelengths. nih.govresearchgate.net Fluorescence spectroscopy can offer higher sensitivity for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. nih.gov

While chromatographic methods are generally preferred for complex biological matrices due to their separation capabilities, spectroscopic methods can be valuable, particularly in conjunction with separation techniques. For example, UV detection has been used in the analysis of dichloromethotrexate following HPLC separation. iarc.fr Chemometric methods can be applied to spectroscopic data to enhance the analytical capacity and potentially decrease the need for complete baseline separation in chromatographic analyses. diva-portal.orgfrontiersin.org

Immunoassays and Receptor-Based Assays for Dichloromethotrexate Research

Immunoassays are analytical techniques that utilize antibodies to detect and quantify specific substances in biological samples. These assays can be sensitive and high-throughput, making them useful for screening large numbers of samples. japsonline.com Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), have been used for the analysis of various drugs in biological matrices. japsonline.commdpi.com However, a significant limitation of immunoassays for compounds like methotrexate and its derivatives is potential cross-reactivity with metabolites or structurally similar endogenous compounds, which can lead to overestimation of the parent drug concentration. researchgate.netresearchgate.netresearchgate.netnih.gov

Receptor-based assays involve measuring the interaction of a compound with its biological target receptor. These assays can provide information about the compound's binding affinity and functional activity. sci-hub.sereactionbiology.com For compounds that interact with specific receptors, such assays can be valuable in research. Dichloromethotrexate is a chlorinated derivative of methotrexate, which is known to inhibit dihydrofolate reductase. nih.gov Receptor-based assays focused on dihydrofolate reductase activity could potentially be used in research to assess the biological potency of dichloromethotrexate. Additionally, some studies mention folate receptor-based imaging agents, which are relevant given dichloromethotrexate's structural similarity to folate antagonists. google.com

Bioanalytical Method Validation for Dichloromethotrexate in Pre-clinical Studies

Bioanalytical method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods used to quantify drugs and their metabolites in biological matrices for preclinical and clinical studies. nih.goveuropa.eu Validation demonstrates that the method is suitable for its intended purpose. europa.eu

Key parameters evaluated during bioanalytical method validation include selectivity, specificity, sensitivity (limit of detection and lower limit of quantification), linearity, range, accuracy, precision, recovery, stability, ruggedness, and robustness. nih.gov For preclinical studies, method validation should ideally follow Good Laboratory Practice (GLP) principles, although methods used in studies not requiring GLP may still need to be fit for purpose. europa.eu

Computational and Biophysical Characterization of Dichloromethotrexate Interactions

Molecular Docking Studies of Dichloromethotrexate with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule ligand, such as Dichloromethotrexate, to a target protein google.com. This method explores the potential binding modes of the ligand within the protein's active site or binding pocket and estimates the strength of the interaction, often represented as a docking score or predicted binding energy google.com.

For Dichloromethotrexate, molecular docking studies would typically involve:

Preparation of the 3D structures of Dichloromethotrexate and the target protein (e.g., human DHFR).

Defining the binding site on the protein, usually based on known ligand binding sites or computational predictions.

Running docking algorithms to sample different conformations of Dichloromethotrexate and its positions within the binding site.

Scoring the generated poses based on interaction energies and other parameters to identify the most probable binding modes and estimate binding affinity google.com.

While general molecular docking studies are widely used in drug discovery to identify potential binders and their interaction profiles google.com, specific detailed docking studies focused solely on Dichloromethotrexate binding to its primary target, DHFR, were not extensively detailed in the provided search results. Studies on related compounds like methotrexate (B535133) derivatives have utilized docking to assess binding against targets such as malignant glioma cell lines googleapis.com. The predicted binding pose from docking can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between Dichloromethotrexate and residues in the protein's binding site, similar to how docking was used to predict interactions for another compound binding to TDP-43 researchgate.net.

Molecular Dynamics Simulations of Dichloromethotrexate-Protein Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, offering insights beyond the static snapshots provided by docking. MD simulations allow researchers to study the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the nature of the interactions in a more realistic, dynamic environment, often including solvent molecules.

To study Dichloromethotrexate-protein complexes using MD simulations:

An initial complex structure, potentially obtained from molecular docking or experimental data if available, is prepared.

The system, including the complex and surrounding solvent (e.g., water molecules) and ions, is simulated using physics-based force fields that describe the atoms' interactions.

The simulation tracks the movement of each atom over time, typically on the nanosecond to microsecond timescale or longer.

Analysis of MD trajectories can provide information on:

The stability of the Dichloromethotrexate-protein complex (e.g., by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms).

Key contacts and interactions that are maintained throughout the simulation.

Conformational changes in the protein induced by Dichloromethotrexate binding.

The role of water molecules in mediating interactions at the interface.

MD simulations are considered a powerful tool for investigating protein-drug complexes and understanding binding mechanisms. Although the provided information discusses the application of MD simulations to study protein-ligand interactions and complex stability in general, specific detailed MD simulation studies focused on Dichloromethotrexate bound to its target proteins were not extensively found in the search results.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Dichloromethotrexate Reactivity

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid computational techniques that combine the accuracy of quantum mechanics (QM) for describing the chemically reactive region of a system with the efficiency of molecular mechanics (MM) for the surrounding environment, such as the protein and solvent. This approach is particularly useful for studying chemical reactions, bond breaking and formation, and electronic effects within biological systems.

For Dichloromethotrexate, QM/MM approaches could be applied to investigate:

Potential chemical transformations or metabolic reactions involving Dichloromethotrexate within the protein environment.

The electronic nature of the interactions between Dichloromethotrexate and key residues in the active site, especially if covalent modifications or significant charge transfer are involved.

The effect of the protein environment on the electronic structure and reactivity of Dichloromethotrexate.

QM/MM methods are recognized for their ability to provide detailed insights into enzymatic reactions and the influence of the protein environment on chemical processes. They can be used to calculate reaction pathways and energy barriers. While the search results highlight the utility of QM/MM for studying chemical reactivity in biomolecular systems, specific detailed applications of QM/MM approaches to study the reactivity of Dichloromethotrexate were not extensively found.

Free Energy Perturbation Calculations for Dichloromethotrexate Binding Affinity

Free Energy Perturbation (FEP) is an advanced computational method used to calculate the difference in binding free energy between two ligands binding to the same target protein (relative FEP) or the absolute binding free energy of a single ligand (absolute FEP). These calculations are based on statistical mechanics and provide a more rigorous thermodynamic description of binding compared to docking scores.

FEP calculations are valuable for:

Accurately predicting and comparing the binding affinities of a series of related compounds, which is particularly useful in lead optimization.

Understanding the thermodynamic contributions (enthalpy and entropy) to binding.

Guiding the design of new ligands with improved binding characteristics.

Applying FEP to Dichloromethotrexate could involve:

Calculating the relative binding free energy between Dichloromethotrexate and methotrexate to DHFR to understand how the chlorine substitutions impact binding affinity.

Calculating the absolute binding free energy of Dichloromethotrexate to DHFR.

Assessing the impact of modifications to the Dichloromethotrexate structure on its binding affinity.

FEP methods are considered accurate for predicting binding affinities and are increasingly used in drug discovery to prioritize compounds for synthesis. They can provide predictions within 1 kcal/mol of experimental data. While the search results discuss the principles and applications of FEP in predicting protein-ligand binding affinities, specific detailed FEP calculations for Dichloromethotrexate binding were not extensively found.

Biophysical Characterization Techniques for Dichloromethotrexate Binding

Biophysical techniques provide experimental data on the binding interaction between a small molecule and a protein, complementing computational studies. These methods can quantify binding affinity, determine binding kinetics, and provide information about the structural changes that occur upon binding.

Relevant biophysical techniques for characterizing Dichloromethotrexate binding to its target proteins could include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing thermodynamic parameters like binding enthalpy, entropy, and binding constant (KD).

Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates, kon and koff) and affinity (KD) by monitoring changes in refractive index upon binding to a surface-immobilized protein.

Microscale Thermophoresis (MST): Measures the directed movement of a molecule in a temperature gradient, which changes upon ligand binding, allowing for the determination of KD researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding site, conformational changes, and dynamics at atomic resolution researchgate.net. Techniques like ligand-observed NMR or protein-observed NMR (e.g., HSQC) can confirm binding and map binding interfaces researchgate.net.

Differential Scanning Calorimetry (DSC): Measures the thermal stability of a protein and how it is affected by ligand binding.

Emerging Research Frontiers and Future Directions for Dichloromethotrexate

Exploration of Dichloromethotrexate in Novel Therapeutic Modalities

The landscape of cancer treatment is rapidly evolving beyond conventional chemotherapy. Future research into Dichloromethotrexate could explore its potential within these new paradigms.

One area of investigation could be its use in combination with targeted therapies . Targeted agents are designed to interfere with specific molecules involved in cancer growth and progression. A study from the Southwest Oncology Group investigated the combination of cisplatin (B142131) and Dichloromethotrexate in patients with advanced bladder cancer. nih.gov In this phase II trial, the combination showed a 42% response rate in patients with good renal function. The rationale was to leverage Dichloromethotrexate's non-nephrotoxic profile alongside the nephrotoxic cisplatin. However, the study concluded that the failure to achieve a higher response rate discouraged future studies with this specific agent at the time. Further research could revisit such combinations with modern targeted therapies, where overlapping toxicities might be less of a concern.

Another avenue is the exploration of novel drug delivery systems . Research into methotrexate (B535133) has demonstrated the potential of lipid-based carriers and other nanoparticle formulations to enhance drug delivery and reduce systemic toxicity. For instance, lipophilic diesters of both methotrexate and Dichloromethotrexate have been synthesized and shown to enhance antitumor activity in preclinical models. nih.gov These findings suggest that encapsulating Dichloromethotrexate in such delivery systems could improve its therapeutic index.

The potentiation of immunotherapies , such as CAR-T cell therapy, represents another frontier. While no studies have directly investigated Dichloromethotrexate in this context, the principle of combining chemotherapy with immunotherapy to enhance tumor cell killing and modulate the tumor microenvironment is well-established. Future preclinical studies could assess whether Dichloromethotrexate can synergize with immunotherapeutic approaches.

Finally, the concept of synthetic lethality , where the combination of two non-lethal events leads to cell death, is a promising area of cancer research. Identifying synthetic lethal partners for Dichloromethotrexate could open up new therapeutic strategies for cancers with specific genetic alterations.

Systems Biology Approaches to Dichloromethotrexate Action and Resistance

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. Applying these methods to Dichloromethotrexate could provide deeper insights into its mechanism of action and the development of resistance.

Network pharmacology is a tool that can be used to explore the multiple targets of a drug and its effects on various cellular pathways. While no network pharmacology studies have been conducted specifically for Dichloromethotrexate, such an analysis could predict potential synergistic drug combinations and off-target effects.

Understanding the metabolic pathways affected by Dichloromethotrexate is crucial. As a dihydrofolate reductase (DHFR) inhibitor, its primary mechanism is the disruption of folate metabolism, which is essential for nucleotide synthesis. nih.govcontentrheum.comdrugbank.comnih.govyoutube.com However, the broader metabolic consequences of Dichloromethotrexate treatment at a systemic level are not well-defined. Advanced metabolomic analyses could identify metabolic vulnerabilities in cancer cells that could be exploited therapeutically.

Identifying biomarkers of resistance is a critical challenge in chemotherapy. nih.govnih.govoncohemakey.com For methotrexate, mechanisms of resistance include impaired cellular uptake, decreased polyglutamylation, DHFR gene amplification or mutation, and alterations in folate-dependent enzymes. It is plausible that similar mechanisms apply to Dichloromethotrexate. Systems biology approaches could help to identify robust biomarkers that predict which patients are likely to respond to Dichloromethotrexate therapy.

Integration of Omics Technologies in Dichloromethotrexate Research

The "omics" revolution provides powerful tools to comprehensively analyze biological molecules and uncover the mechanisms of drug action and resistance.

Genomics can be employed to identify genetic determinants of response and resistance to Dichloromethotrexate. For example, whole-exome or whole-genome sequencing of tumors before and after treatment could reveal mutations or copy number variations associated with treatment failure.

Proteomics , the large-scale study of proteins, can provide a direct readout of the cellular response to Dichloromethotrexate. By quantifying changes in protein expression and post-translational modifications, proteomics can identify the specific pathways that are perturbed by the drug and uncover novel mechanisms of action or resistance.

Metabolomics , the study of small molecule metabolites, can offer a functional readout of the metabolic state of a cell or organism. As Dichloromethotrexate targets a key metabolic enzyme, metabolomic profiling would be a particularly relevant approach to understand its downstream effects and identify metabolic signatures of sensitivity or resistance.

The integration of these different multi-omics datasets would provide the most comprehensive understanding of Dichloromethotrexate's effects. By combining genomic, proteomic, and metabolomic data, researchers could construct detailed models of the drug's mechanism of action and identify novel therapeutic strategies to overcome resistance.

While the current body of research on Dichloromethotrexate in these emerging areas is sparse, the frameworks and technologies are in place to revitalize the investigation of this compound. Future studies leveraging these advanced approaches are necessary to fully elucidate the potential of Dichloromethotrexate in the modern era of precision oncology.

Compound Names

Compound Name
Cisplatin
Dichloromethotrexate
Methotrexate

Interactive Data Table: Clinical Trial of Dichloromethotrexate and Cisplatin

ParameterValueReference
Study Phase Phase II nih.gov
Cancer Type Advanced Bladder Cancer nih.gov
Treatment Arm 1 (Good Renal Function) Dichloromethotrexate + Cisplatin nih.gov
Treatment Arm 2 (Impaired Renal Function) Dichloromethotrexate alone nih.gov
Response Rate (Arm 1) 42% nih.gov
Complete Response Rate (Arm 1) 14% nih.gov
Response Rate (Arm 2) 0% nih.gov

Q & A

Q. What is the primary mechanism of action of dichloromethotrexate, and how can its inhibitory efficacy on dihydrofolate reductase (DHFR) be experimentally validated?

Dichloromethotrexate competitively inhibits DHFR, blocking the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis. To validate this, researchers can use enzyme kinetic assays (e.g., spectrophotometric monitoring of NADPH oxidation rates) and compare inhibition constants (Ki) with methotrexate. Cell-based validation may involve measuring thymidine uptake in DHFR-dependent cell lines (e.g., CCRF-CEM leukemia cells) using radiolabeled [³H]-thymidine incorporation assays .

Q. Which experimental models are most appropriate for preliminary efficacy testing of dichloromethotrexate?

Common models include:

  • In vitro : Human leukemia (e.g., HL-60) or solid tumor cell lines (e.g., HCT-116) for IC₅₀ determination via MTS or WST-1 assays.
  • In vivo : Xenograft models in immunodeficient mice (e.g., NOD/SCID) implanted with DHFR-overexpressing tumors. Pharmacodynamic endpoints include tumor volume reduction and plasma folate depletion via LC-MS/MS .

Q. What methodological considerations are critical when designing dose-response studies for dichloromethotrexate?

Key factors include:

  • Solubility and stability : DCM degrades in aqueous solutions; use freshly prepared dimethyl sulfoxide (DMSO) stocks and validate concentrations via HPLC before administration.
  • Species-specific metabolism : Mice exhibit faster hepatic clearance than humans; adjust dosing schedules (e.g., QD vs. Q3D) based on pharmacokinetic (PK) profiling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of dichloromethotrexate?

Discrepancies often arise from:

  • Formulation instability : Parenteral DCM loses ~90% activity due to pH-dependent degradation. Mitigate this by testing lyophilized formulations with stabilizing excipients (e.g., trehalose) and validating bioactivity post-reconstitution .
  • Tissue penetration barriers : Use microdialysis or MALDI imaging to measure intratumoral DCM levels, correlating with efficacy endpoints .

Q. What structural analogs of dichloromethotrexate have been explored to improve target selectivity, and how is structure-activity relationship (SAR) analysis conducted?

Analog development focuses on chloro-substitution at the 3',5' positions to enhance DHFR binding. SAR methodologies include:

  • Crystallography : Resolve DHFR-DCM co-crystal structures (2.1 Å resolution) to identify key hydrogen bonds and hydrophobic interactions.
  • Computational modeling : Perform molecular dynamics simulations (e.g., AMBER) to predict binding free energy (ΔG) of analogs like 3'-trifluoromethyl-DCM .

Q. How should conflicting reports on dichloromethotrexate’s hepatotoxicity be addressed in preclinical studies?

Contradictory data may stem from:

  • Species differences : Rats exhibit higher glutathione-S-transferase activity, detoxifying DCM more efficiently than humans. Use humanized liver chimeric mice for toxicity screening.
  • Dose scheduling : Chronic low-dose regimens (e.g., 5 mg/kg/day) may cause cumulative hepatocyte damage. Monitor alanine transaminase (ALT) and liver histopathology in 28-day repeat-dose studies .

Q. What strategies are effective for optimizing the therapeutic index of dichloromethotrexate in combination therapies?

  • Synergy screening : Test DCM with antifolates (e.g., pemetrexed) using Chou-Talalay combination indices.
  • Rescue protocols : Administer leucovorin (5-formyl-THF) 24h post-DCM to reduce off-target toxicity in normal cells while maintaining antitumor activity .

Methodological Resources

  • Enzyme assays : Adapted from Drug Discoveries & Therapeutics protocols for DHFR inhibition .
  • Stability testing : Follow USP guidelines for parenteral formulations, emphasizing accelerated stability studies (40°C/75% RH) .
  • PK/PD modeling : Utilize Phoenix WinNonlin for non-compartmental analysis of plasma concentration-time curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.